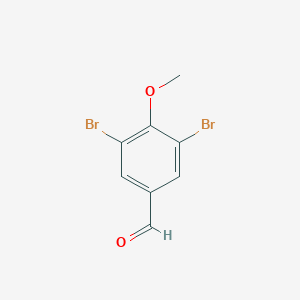

3,5-Dibromo-4-methoxybenzaldehyde

Vue d'ensemble

Description

3,5-Dibromo-4-methoxybenzaldehyde is a compound with the molecular formula C8H6Br2O2 and a molecular weight of 293.94 . It is a solid substance that is typically stored in an inert atmosphere at temperatures between 2-8°C .

Synthesis Analysis

The synthesis of 3,5-Dibromo-4-methoxybenzaldehyde can be achieved through the solvent-free bromination of 4-methoxybenzaldehyde using 1,3-di-n-butylimidazolium tribromide as a brominating reagent . Another method involves the reaction of 1,3,5-tribromobenzene in diethyl ether, which is then cooled to -78°C and stirred with n-BuLi. After 30 minutes, DMF is added to the reaction and stirred at -78°C for one hour .Molecular Structure Analysis

The InChI code for 3,5-Dibromo-4-methoxybenzaldehyde is 1S/C8H6Br2O2/c1-12-8-6(9)2-5(4-11)3-7(8)10/h2-4H,1H3 . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis

3,5-Dibromo-4-methoxybenzaldehyde is a very useful building block for the preparation of a wide range of biologically active compounds such as antibacterials .Physical And Chemical Properties Analysis

3,5-Dibromo-4-methoxybenzaldehyde has a density of approximately 1.9 g/cm3 . It has a boiling point of around 332.0°C at 760 mmHg . The compound is solid at room temperature .Applications De Recherche Scientifique

Antioxidant and Anticancer Activities

- Summary of the Application : 3,5-Dibromo-4-methoxybenzaldehyde is used in the synthesis of new methylated and acetylated bromophenol derivatives . These derivatives are potential candidates for drug development due to their biological activities, such as antioxidant, anticancer, anti-diabetic, and anti-inflammatory activity .

- Methods of Application or Experimental Procedures : The bromophenol derivatives were synthesized from easily available materials using simple operation procedures . The antioxidant and anticancer activities of these derivatives were evaluated at the cellular level .

- Results or Outcomes : The results showed that certain compounds ameliorated H2O2-induced oxidative damage and ROS generation in HaCaT keratinocytes . These compounds also increased the TrxR1 and HO-1 expression while not affecting Nrf2 expression in HaCaT . In addition, some compounds inhibited the viability and induced apoptosis of leukemia K562 cells while not affecting the cell cycle distribution .

Synthetic Building Block

- Summary of the Application : 3,5-Dibromo-4-methoxybenzaldehyde is frequently used as a synthetic building block . This means it can be used in the synthesis of a wide variety of chemical compounds.

Proteomics Research

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, fumes, gas, mist, vapors, or spray, and not getting the compound in the eyes, on the skin, or on clothing .

Orientations Futures

While specific future directions for 3,5-Dibromo-4-methoxybenzaldehyde are not mentioned in the search results, its utility as a building block for the synthesis of various biologically active compounds suggests potential applications in the development of new pharmaceuticals and other chemical products .

Propriétés

IUPAC Name |

3,5-dibromo-4-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Br2O2/c1-12-8-6(9)2-5(4-11)3-7(8)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAGHJINSPMGDKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1Br)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40973986 | |

| Record name | 3,5-Dibromo-4-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40973986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dibromo-4-methoxybenzaldehyde | |

CAS RN |

5844-80-4 | |

| Record name | 3,5-Dibromo-4-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40973986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

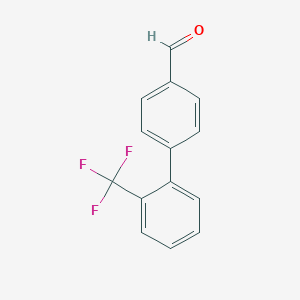

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(4-Bromophenylamino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B172318.png)

![[2-(Piperazin-1-yl)ethoxy]acetonitrile](/img/structure/B172336.png)

![[2-(Piperazin-1-yl)ethoxy]acetic acid](/img/structure/B172338.png)

![2-Butyl-2H-benzo[d][1,2,3]triazole](/img/structure/B172346.png)